6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties . The compound features a fused bicyclic structure that includes both an imidazole and a pyridine ring, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions . Common reagents used in these reactions include sodium bicarbonate, ethanol, and palladium catalysts . The reaction conditions often involve heating the mixture to temperatures around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as multicomponent reactions and continuous flow synthesis . These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organic solvents like dichloromethane, and bases such as potassium carbonate . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as 2,7-dimethylimidazo[1,2-a]pyridine and 2-ethylimidazo[1,2-a]pyridine .
Uniqueness
What sets 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties . This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13ClN2O2/c1-19-13-5-3-10(7-14(13)20-2)12-9-18-8-11(16)4-6-15(18)17-12/h3-9H,1-2H3 |
InChI Key |
NSQPYKGCGWBTQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)OC |
Origin of Product |
United States |
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